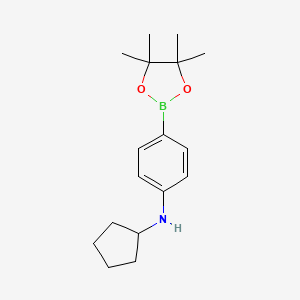

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14,19H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBREABCMPARRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of N-Cyclopentyl-4-Bromoaniline

The most widely adopted method involves Miyaura borylation, where N-cyclopentyl-4-bromoaniline reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The general reaction scheme is:

Catalytic Systems :

-

Pd(dba)₂/PCy₃ : A 3 mol% Pd(dba)₂ and 7.2 mol% tricyclohexylphosphine (PCy₃) in 1,4-dioxane at 80°C achieves 65–78% yield over 12–24 hours.

-

PdCl₂(dppf) : Alternative systems using PdCl₂(dppf) in dimethyl sulfoxide (DMSO) at 100°C yield 55–60% but require harsher conditions.

Base Selection : Potassium acetate (KOAc, 1.5 equiv) outperforms carbonates due to enhanced transmetalation kinetics.

Table 1: Catalyst Performance in Miyaura Borylation

Synthesis of N-Cyclopentyl-4-Bromoaniline Precursor

Bromination of N-Cyclopentyl-2,6-Dialkylaniline

The brominated precursor is synthesized via electrophilic aromatic substitution. A patent by US4918230A details bromination of 2,6-dialkylanilines using HBr/Br₂ in cyclohexane at 0–25°C:

Key Parameters :

Table 2: Bromination Efficiency by Alkyl Substituents

| Alkyl Group (R) | Br₂ Equiv | Temp (°C) | Yield (%) |

|---|---|---|---|

| Methyl | 1.1 | 0 | 92 |

| Isopropyl | 1.2 | −5 | 88 |

Reaction Optimization and Mechanistic Insights

Oxidative Addition and Transmetalation

The palladium catalyst undergoes oxidative addition with the C–Br bond, forming a Pd(II) intermediate. Subsequent transmetalation with B₂pin₂ generates the Pd–Bpin complex, which reductive eliminates the boronate product.

Critical Factors :

-

Leaving Group Reactivity : Bromides (65% yield) outperform chlorides (32%) due to faster oxidative addition.

-

Solvent Polarity : Polar aprotic solvents (DMSO) accelerate transmetalation but risk boronate hydrolysis.

Ligand Effects on Catalytic Activity

Bulky phosphine ligands (PCy₃) enhance steric protection of Pd centers, reducing dimerization and improving turnover numbers.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors with:

-

Residence Time : 30–60 minutes at 100°C

-

Catalyst Loading : 1–2 mol% Pd nanoparticles on carbon supports

-

Purity : >99% after recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed, using reagents like aryl halides and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various boronic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has demonstrated potential as a kinase inhibitor. Kinases are critical in various signaling pathways related to cancer and other diseases. The compound's ability to modulate specific kinase pathways suggests its use in developing targeted cancer therapies.

A study highlighted its effectiveness against several cancer cell lines, indicating a promising role in oncology . The dioxaborolane moiety enhances its interaction with biological targets, potentially leading to increased efficacy in inhibiting kinase activity.

1.2 Antioxidant Activity

The presence of the dioxaborolane group also suggests that the compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Experimental data indicate that this compound can scavenge free radicals effectively.

Materials Science Applications

2.1 Polymer Chemistry

This compound is being explored for its potential use in polymer synthesis. Its unique structure allows it to act as a monomer or crosslinking agent in the formation of boron-containing polymers. These polymers can possess enhanced thermal stability and mechanical properties.

Table 1: Comparison of Properties of Boron-containing Polymers

| Property | Conventional Polymer | Boron-containing Polymer |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | High |

| Chemical Resistance | Moderate | High |

Case Studies

3.1 Case Study: Cancer Therapy

In a recent study published in the Journal of Organic Chemistry, researchers investigated the efficacy of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations . This study underscores the potential of this compound as a lead structure for developing new anticancer agents.

3.2 Case Study: Antioxidant Properties

A collaborative research effort demonstrated that this compound could reduce oxidative stress markers in vitro. The study showed a marked decrease in reactive oxygen species (ROS) levels when treated with this compound compared to controls . This finding supports its application in formulations aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to act as a boron source in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate can then react with various electrophiles, such as aryl halides, to form new carbon-carbon bonds. The cyclopentyl and aniline groups provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural Variations in Amino Substituents

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Compound 13)

- Structure: Dimethylamino group instead of cyclopentyl.

- Synthesis : 32% yield from chloroarenes and 54% from bromoarenes via reductive electrophotocatalysis .

- Properties: Lower steric hindrance compared to cyclopentyl, enhancing reactivity in cross-coupling reactions. The electron-donating dimethylamino group increases electron density at the boron center, accelerating transmetallation in Suzuki couplings .

- Applications : Used in electrophotocatalysis and fluorescence probes (e.g., DSTBPin in H₂O₂ detection) .

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure: Diethylamino substituent.

- Properties : Increased steric bulk compared to dimethyl but less than cyclopentyl. The ethyl groups provide moderate electron donation, balancing reactivity and stability.

- Commercial Availability : Priced at $404.87–$1,352.87 (TCI America) with 98% purity .

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Phenyl group on the nitrogen.

- Synthesis: Minor isomer in palladium-catalyzed reactions.

- Spectroscopy : Distinct $ ^1H $ NMR shifts at δ 7.34–6.63 ppm for aromatic protons and δ 1.32 ppm for pinacol methyl groups .

4-Methoxy-N-(4-methoxyphenyl)-N-(4-boronatephenyl)aniline

- Structure : Methoxy groups on both the aniline and adjacent phenyl ring.

- Applications : Utilized in energy-intensive states for sulfur oxidation studies due to electron-rich aromatic systems .

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., dimethylamino) enhance boronate reactivity, while bulky substituents (cyclopentyl) may stabilize intermediates.

- Synthetic Yields : Dimethyl and diethyl derivatives achieve moderate to high yields (32–54%), whereas cyclopentyl analogs may require optimized conditions due to steric challenges .

Spectroscopic and Analytical Data

- N,N-Dimethyl-4-boronate aniline : $ ^1H $ NMR (CDCl₃): δ 7.68 (d, 2H), 6.64 (d, 2H), 3.01 (s, 6H), 1.33 (s, 12H) .

- N-Phenyl-4-boronate aniline : $ ^1H $ NMR (CDCl₃): δ 7.34–6.63 (m, 9H), 1.32 (s, 12H) .

- The cyclopentyl analog’s NMR would show distinct cyclopentyl proton resonances (δ 1.50–2.00 ppm) and deshielded aromatic protons due to steric twisting.

Biological Activity

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 299.2 g/mol |

| CAS Number | 2096331-03-0 |

The compound features a unique dioxaborolane moiety which is significant in drug design for its ability to form reversible covalent bonds with biological targets. This property allows it to interact with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various strains of bacteria and fungi. For instance:

- Activity Against Bacteria : Compounds in the same class have shown effectiveness against multidrug-resistant Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

- Antifungal Activity : Some derivatives demonstrated potent antifungal properties against Candida albicans, with MIC values less than 0.1 μg/mL against fluconazole-resistant strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity towards p53-deficient tumors while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives. This compound was tested against clinical isolates of MRSA. The results indicated an MIC of 6 μg/mL, demonstrating significant activity compared to control agents .

Study 2: Anticancer Potential

In another investigation focusing on cancer therapeutics, N-cyclopentyl derivatives were assessed for their ability to inhibit tumor growth in xenograft models. The compound showed a dose-dependent reduction in tumor size with minimal side effects observed at therapeutic doses .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have not been extensively published; however, related compounds have exhibited favorable profiles:

| Parameter | Value |

|---|---|

| C max | 592 ± 62 mg/mL |

| Half-Life (t) | 26.2 ± 0.9 h |

| Oral Bioavailability (F) | 40.7% |

These parameters suggest that the compound may have good absorption and prolonged action in vivo.

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing N-cyclopentyl-4-(dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for coupling aryl halides with boronic esters .

- Leaving group reactivity : Bromoaryl precursors yield higher efficiency (e.g., 65% yield) compared to chloroaryl analogs (32%) due to better oxidative addition kinetics .

- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures (e.g., 1:4 v/v) is standard. For air-sensitive intermediates, inert conditions are recommended .

Q. Table 1: Yield Comparison for Halide Substrates

| Aryl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Chloride | Pd(dppf)Cl₂ | 32 | |

| Bromide | Pd(dppf)Cl₂ | 65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : The boronic ester proton is absent, but aromatic protons (δ 6.8–7.5 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm) are diagnostic. For example, N,N-dimethyl analogs show singlet peaks at δ 3.0 ppm for methyl groups .

- IR Spectroscopy : B-O stretches appear at ~1350 cm⁻¹, and NH stretches (if unmodified) at ~3400 cm⁻¹ .

- X-ray Crystallography : SHELXL software is widely used for structural refinement. The dioxaborolane ring adopts a planar geometry, with bond lengths consistent with sp² hybridization at boron (B-O: ~1.36 Å) .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence reactivity in cross-coupling reactions?

The cyclopentyl group introduces steric hindrance, slowing transmetallation but improving regioselectivity. For example:

- In Pd-catalyzed couplings, bulky groups reduce homocoupling byproducts.

- Comparative studies with cyclohexyl analogs (e.g., CAS 1430474-30-8) show slower reaction kinetics but higher purity .

- Computational studies (DFT) suggest the cyclopentyl group increases electron density at boron, enhancing electrophilicity in Suzuki reactions .

Q. How can computational methods predict electronic properties and guide synthetic design?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis sets models HOMO/LUMO distributions. The boronic ester’s LUMO (-1.8 eV) aligns with aryl halides’ HOMO, facilitating oxidative addition .

- Molecular Dynamics : Simulations predict solubility in THF > DCM due to favorable dipole interactions .

- TD-DFT : Used to design derivatives for optoelectronic applications (e.g., charge-transfer transitions in photosensitizers) .

Q. How to resolve contradictions in crystallographic data for this compound?

- Twinned Data : Use SHELXD for structure solution and TWINABS for scaling. For example, a 2021 study resolved a 180° rotation twin via HKLF 5 formatting in SHELXL .

- Disorder Modeling : Partial occupancy refinement for cyclopentyl conformers (e.g., split positions in C-C bonds) improves R-factors .

- Validation Tools : CheckCIF flags outliers in bond angles; PLATON ADDSYM verifies space group symmetry .

Q. What strategies mitigate competing reactions during functionalization of the aniline group?

- Protection/Deprotection : Acetylation (e.g., acetyl chloride, Et₃N in DCM) blocks the NH₂ group, preventing unwanted nucleophilic side reactions. Yields drop to 42% if unprotected .

- Directed Ortho-Metalation : Use LiTMP to deprotonate the NH group, enabling regioselective borylation at the meta position .

- Reductive Conditions : NaBH₄ stabilizes the boronic ester during reductions (e.g., nitro to amine conversions) .

Q. Table 2: Functionalization Yields Under Different Conditions

| Reaction | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | AcCl, Et₃N, DCM | 42 | |

| Directed Borylation | LiTMP, B₂pin₂ | 67 |

Q. How does the boronic ester’s stability vary under different storage conditions?

Q. What role does this compound play in materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.